Migrastatin

Description

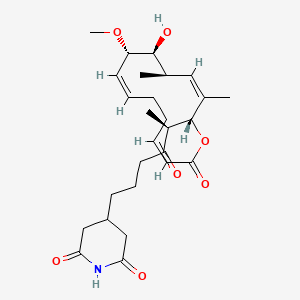

Migrastatin is a 14-membered macrolide initially isolated from Streptomyces sp. MK929-43F1 in 2000 . It gained attention for its unique ability to inhibit tumor cell migration and metastasis, distinguishing it from traditional macrolides with antibacterial properties. Structurally, this compound comprises a macrolactone core, a glutarimide side chain, and an α,β-unsaturated lactone moiety . Early studies demonstrated its activity against human esophageal cancer EC17 cells, with an IC50 in the μM range . Subsequent research revealed its dual mechanisms: (1) selective antagonism of muscarinic acetylcholine receptors (mAChRs), inhibiting Ca<sup>2+</sup> mobilization , and (2) targeting fascin, an actin-bundling protein critical for cancer cell invasion .

Properties

IUPAC Name |

4-[(5S)-5-[(2R,3Z,5R,6S,7S,8Z,12Z)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7-,13-8-,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMUMAKGYYNHV-NVSRAWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(\[C@H](OC(=O)/C=C\CC/C=C\[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Danishefsky’s Seminal Total Synthesis (2003)

Danishefsky and co-workers achieved the first total synthesis of this compound in 2003, establishing a flexible route that enabled structural diversification. The synthesis began with (S)-3-benzyloxy-1,2-propanediol (9) , which underwent selective silylation of the primary hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl), followed by methylation of the secondary hydroxyl group to yield 10 . Regioselective deprotection of the benzyl ether and Swern oxidation produced aldehyde 11 , which participated in a Lewis acid-catalyzed diene-aldehyde cyclocondensation (LACDAC) with diene 12 to form dihydropyrone 13 with three contiguous stereocenters. Subsequent Luche reduction and Ferrier rearrangement yielded lactol 14 , which was converted to allylic alcohol 15 via reductive opening. Coupling 15 with (E)-hepta-2,6-dienoyl chloride and protecting the secondary hydroxyl group as a methoxymethyl (MOM) ether afforded intermediate 17 . Oxidation with Dess-Martin periodinane (DMP) and olefination via the Tebbe reaction generated metathesis precursor 18 , which underwent RCM with Grubbs II catalyst to form the macrolactone core 19 in 50% yield.

Optimization and Analog Synthesis (2004)

In 2004, Danishefsky’s group streamlined the synthesis of advanced intermediate 8 , enabling the preparation of this compound-core analogs. For example, coupling 8 with (E)-hepta-2,6-dienoic acid using 2,4,6-trichlorobenzoyl chloride and DIPEA yielded acylated compound 27 , which underwent RCM and deprotection to produce MGSTA-1 , an analog with 1,000-fold increased activity against 4T1 mammary tumor cell migration.

Convergent Synthetic Strategies

Building Block Assembly and Key Reactions

A convergent approach reported by researchers at PNAS utilized aldehyde 2 and diene 3 to construct the this compound core. The LACDAC reaction between these precursors established the C8–C10 stereotriad (4) , which was advanced through Ferrier rearrangement to install the Z-trisubstituted olefin (5) . Anti-aldol reaction of 7 and 6 , followed by Horner-Wadworth-Emmons (HWE) olefination, introduced the glutarimide side chain (11) . RCM with Grubbs II catalyst finalized the macrolactone, achieving this compound in 14 linear steps with a 1.2% overall yield.

Table 1: Comparison of Total Synthesis Routes

| Approach | Key Steps | Overall Yield | Reference |

|---|---|---|---|

| Danishefsky (2003) | LACDAC, Ferrier rearrangement, RCM | 0.5% | |

| PNAS Convergent Route | Anti-aldol, HWE, RCM | 1.2% | |

| Andricopulo et al. | Dihydroxylation, RCM | 0.1% |

Stereochemical Control and Epimer Synthesis

C-8 Stereocenter Configuration

The C-8 stereocenter is critical for this compound’s activity. Andricopulo et al. synthesized the C-8 epimer MGSTA-7 by inverting the configuration at C-8 during dihydroxylation. Starting from lactone 67 , Mitsunobu reaction with (E)-2,6-heptadienoic acid yielded 79 , which failed to undergo RCM, underscoring the sensitivity of metathesis to stereochemistry.

Macroketone and Macrothiolactone Derivatives

Cossy and co-workers prepared macroketone 13 via Saegusa-Ito oxidation of 12b , followed by desilylation to yield MGSTA-6 . Macrothiolactones MGSTA-3 and MGSTA-4 were synthesized using Mitsunobu coupling of thioacids 15a-b with allylic alcohol 5 , achieving inhibitory activities comparable to this compound-core analogs.

Scalability and Efficiency Challenges

While Danishefsky’s route prioritized flexibility for analog synthesis, scalability remained limited due to low yields in RCM steps (43–50%). Andricopulo’s 17-step sequence suffered from a 0.1% overall yield, highlighting the need for optimizing protecting group strategies and catalytic reactions . Recent advances in flow chemistry and catalyst design may address these bottlenecks.

Chemical Reactions Analysis

Types of Reactions

Migrastatin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo groups may produce diols.

Scientific Research Applications

Research Findings

-

Inhibition of Tumor Cell Migration :

- Migrastatin analogs have been shown to effectively reduce the migration and invasion of various cancer cell lines. For instance, studies demonstrated that synthetic analogs MGSTA-5 and MGSTA-6 significantly inhibited the migration of canine mammary cancer cells .

- In vitro assays indicated that these compounds could decrease cell migration by targeting specific signaling pathways involved in cell motility .

- Selectivity for Cancer Cells :

- Stability and Potency of Analogs :

Table 1: Summary of Key Studies on this compound Analogues

Therapeutic Potential

The potential therapeutic applications of this compound extend beyond basic research into clinical settings:

- Combination Therapies : this compound analogs may enhance the efficacy of existing anticancer drugs when used in combination therapies. This approach is particularly promising in veterinary oncology for treating canine cancers .

- Development of New Therapeutics : The ongoing synthesis and testing of new this compound derivatives aim to improve potency, selectivity, and pharmacokinetic properties, paving the way for novel anti-metastatic drugs .

Mechanism of Action

The mechanism of action of Migrastatin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Advantages Over this compound :

Glutarimide-Modified Derivatives

Removal or methylation of the glutarimide side chain (e.g., 9-oxothis compound, N-methylthis compound) reduced mAChR antagonism by 4-fold, confirming the glutarimide’s role in Ca<sup>2+</sup> mobilization inhibition . However, these derivatives retained fascin-targeting activity .

Comparison with Related Natural Products

Dorrigocin and Isothis compound

- Dorrigocin A : Shares a macrolactone core with this compound but lacks anti-migratory activity. Instead, it inhibits protein synthesis via eukaryotic translation elongation .

- Isothis compound : A stereoisomer with negligible impact on tumor cell migration, highlighting this compound’s structure-dependent specificity .

Lactimidomycin and Cycloheximide

Both compounds contain a glutarimide moiety but inhibit protein synthesis without affecting cell migration . This contrasts with this compound analogs, which specifically target fascin or mAChRs .

Mechanistic Divergence Among Analogs

Metabolic Stability and Therapeutic Potential

This compound’s ester linkage renders it susceptible to hydrolysis by plasma esterases, limiting its bioavailability . In contrast, macroketone, macrolactam, and ME exhibit prolonged stability, making them superior candidates for clinical development .

Biological Activity

Migrastatin is a natural product originally isolated from Streptomyces species, known for its significant biological activity, particularly in inhibiting cancer cell migration and metastasis. The compound has garnered attention due to its potential therapeutic applications in cancer treatment, specifically targeting metastatic processes that contribute to cancer-related mortality.

Chemical Structure and Synthesis

This compound is characterized by a 14-membered macrolactone ring structure, featuring two E and one Z double bond, along with three contiguous stereocenters and a pendant alkyl glutaramide side chain. Its synthesis has been explored extensively, with total synthesis first achieved by Danishefsky and colleagues in 2003. Subsequent studies have focused on the development of this compound-core analogs, which exhibit enhanced biological activity compared to the natural compound itself.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₃₃N₃O₄ |

| Molecular Weight | 333.48 g/mol |

| Structure | 14-membered macrolactone |

| Stereochemistry | Three contiguous stereocenters |

Inhibition of Cell Migration

This compound has been shown to selectively inhibit the migration of cancer cells without affecting non-transformed cells. This selectivity is crucial as it minimizes potential side effects on normal tissues. Various studies have reported the compound's efficacy in different cancer cell lines, including breast, colon, and prostate cancers.

- Wound Healing Assay (WHA) : In a study using EC17 cells, this compound demonstrated an IC50 of 20.5 µM for inhibiting cell migration, indicating its potential in reducing metastatic spread .

- Chemotaxis Assay : Similar findings were observed in chemotactic assays, further confirming this compound's role as an anti-metastatic agent .

This compound acts primarily by antagonizing muscarinic acetylcholine receptors, which are implicated in various cellular signaling pathways that promote cell migration and invasion. The compound's ability to inhibit P-glycoprotein also suggests a role in overcoming multidrug resistance in cancer therapy by increasing the intracellular concentration of chemotherapeutic agents.

Table 2: Summary of Biological Activities

Study on this compound Analogues

A significant study focused on this compound-core analogs revealed that some derivatives exhibited up to 1000-fold increased potency compared to natural this compound. These analogs were synthesized to enhance stability and efficacy against highly invasive cancer cell lines such as MDA-MB-231 and Lovo .

- MGSTA-1 and MGSTA-2 : These analogs showed promising results in inhibiting migration in vitro while maintaining low cytotoxicity levels, making them suitable candidates for further therapeutic development .

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments, demonstrating that this compound analogs can effectively reduce metastasis in animal models. These studies highlight the potential for transitioning from laboratory research to clinical applications.

Q & A

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Methodological Answer : Adhere to the ARRIVE guidelines for in vivo experiments. Share raw data, analysis scripts, and detailed protocols (e.g., cell culture conditions, compound dilutions) via repositories like Zenodo. Use standardized this compound analogs (e.g., ME2) with published purity profiles and batch-to-batch consistency checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.